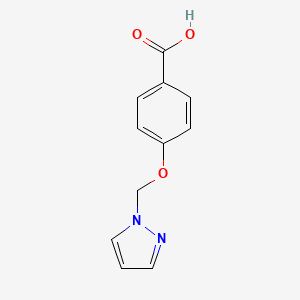

4-(1H-pyrazol-1-ylmethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For example, a one-pot, three-component synthesis of pyrazole derivatives is described, which involves heating a mixture of specific reactants under solvent-free conditions to obtain the desired product in excellent yields . Another synthesis method involves the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid, leading to a proton transfer derivative through the oxidation process . These methods suggest that the synthesis of 4-(1H-pyrazol-1-ylmethoxy)benzoic acid could potentially involve similar strategies, such as the reaction of a suitable pyrazole derivative with a methoxybenzoic acid precursor.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of a novel pyrazole derivative was determined by single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of a pyrazole derivative was characterized by elemental analysis, IR, NMR, and mass spectral data, confirming the existence of an ion-pair compound . These studies indicate that detailed structural analysis is crucial for understanding the conformation and interactions within pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cycloadditions, condensation reactions, and functionalization reactions. For example, the synthesis of bis(pyrazolyl)benzenes involved cycloaddition reactions , while Schiff base formation was utilized to synthesize novel pyrazole derivatives with antimicrobial and antioxidant activities . The functionalization reactions of a pyrazole derivative with 2,3-diaminopyridine were also explored, leading to different products depending on the reaction conditions . These reactions demonstrate the chemical versatility of pyrazole compounds and their potential for generating a wide array of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and reactivity, are influenced by their molecular structure. For instance, the thermal stability of a pyrazole derivative was confirmed by thermal analysis , while the solubility and reactivity can be inferred from the synthesis conditions and the nature of the substituents on the pyrazole ring. The presence of electron-donating or electron-withdrawing groups can significantly affect these properties. Additionally, the antioxidant activity of certain pyrazole derivatives was attributed to the presence of methoxy substituents on the aromatic ring , indicating that functional groups play a crucial role in determining the biological activity of these compounds.

Applications De Recherche Scientifique

1. Antimicrobial and Antifungal Activities

4-(1H-pyrazol-1-ylmethoxy)benzoic acid derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that these compounds are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Shubhangi et al., 2019).

2. Biological Cytotoxicity in Cancer Research

Pyrazole-based compounds, including 4-(1H-pyrazol-1-ylmethoxy)benzoic acid, have been synthesized and studied for their biological cytotoxicity against cancer cell lines. These studies indicate their potential as therapeutic agents in cancer treatment (Aidan P McKay et al., 2016).

3. Application in Crystallography

4-(1H-pyrazol-1-ylmethoxy)benzoic acid has been used in crystallographic studies to determine the structure of various compounds. This aids in understanding molecular configurations and interactions, which is crucial in drug development (M. Baias et al., 2013).

4. Antioxidant Activity

Research has identified the antioxidant potential of pyrazole derivatives. Some compounds have demonstrated superior radical scavenging activity compared to standard antioxidants, indicating their potential use in managing oxidative stress-related conditions (G. Lavanya et al., 2014).

5. Synthesis of NLO Materials

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, derived from pyrazole-based compounds, have shown potential in nonlinear optical (NLO) applications. This makes them candidates for optical limiting applications, essential in the field of photonics and optical technologies (B. Chandrakantha et al., 2013).

6. COX-2 Inhibitory Activity

Pyrazole derivatives have been synthesized as potential COX-2 inhibitors. These compounds exhibit selective inhibition of the COX-2 enzyme, which is crucial in the development of anti-inflammatory drugs (Meena V Patel et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

4-(pyrazol-1-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11(15)9-2-4-10(5-3-9)16-8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJIRLJNHVPGJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-1-ylmethoxy)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)

![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)

![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B3008957.png)

![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)